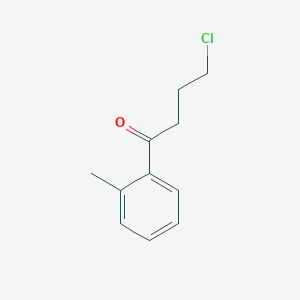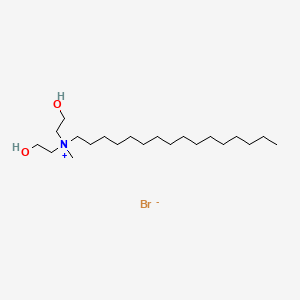
3-(1H-imidazol-5-yl)aniline
Descripción general
Descripción
3-(1H-imidazol-5-yl)aniline is a chemical compound that belongs to the imidazole family. It is also known as 5-imidazol-1-yl-2-phenylbenzenamine or 5-(phenylamino)imidazole. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1H-imidazol-5-yl)aniline varies depending on its application. In anticancer studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. In antifungal studies, it has been shown to inhibit the growth of fungi by disrupting the cell membrane. In antiviral studies, it has been shown to inhibit the replication of viruses by interfering with viral entry and replication. In antioxidant and anti-inflammatory studies, it has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-(1H-imidazol-5-yl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and viruses. It has also been shown to reduce oxidative stress and inflammation in cells. In vivo studies have demonstrated its potential as a therapeutic agent for cancer, fungal infections, and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1H-imidazol-5-yl)aniline in lab experiments is its ability to selectively inhibit PKC activity, making it a potential therapeutic agent for cancer. It also has broad-spectrum antifungal and antiviral activities, making it a promising candidate for the treatment of fungal and viral infections. However, one of the limitations of using this compound is its potential toxicity, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 3-(1H-imidazol-5-yl)aniline. One direction is to further investigate its potential as a therapeutic agent for cancer, fungal infections, and viral infections. Another direction is to explore its potential as an inhibitor of other enzymes involved in cellular processes. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use. Finally, research is needed to investigate the potential side effects and toxicity of the compound.
Aplicaciones Científicas De Investigación
3-(1H-imidazol-5-yl)aniline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antiviral properties. It has also been studied as a potential inhibitor of protein kinase C (PKC), an enzyme involved in various cellular processes. Additionally, it has been investigated for its antioxidant and anti-inflammatory activities.
Propiedades
IUPAC Name |
3-(1H-imidazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQSFWIRHWDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563134 | |
| Record name | 3-(1H-Imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-5-yl)aniline | |
CAS RN |
83184-01-4 | |
| Record name | 3-(1H-Imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)
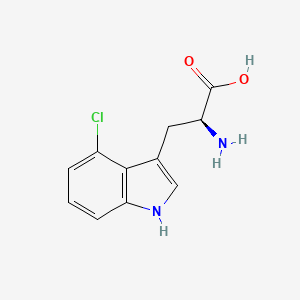

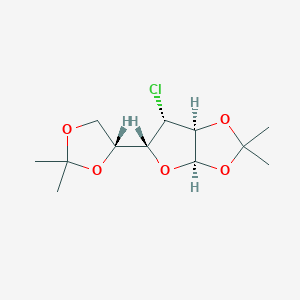
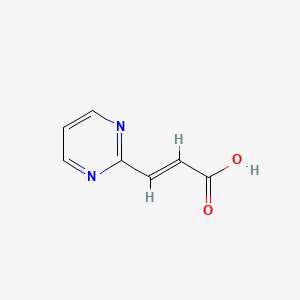
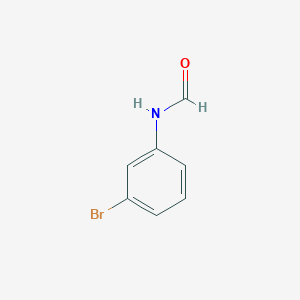
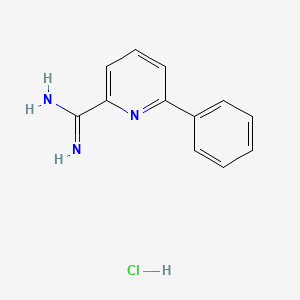
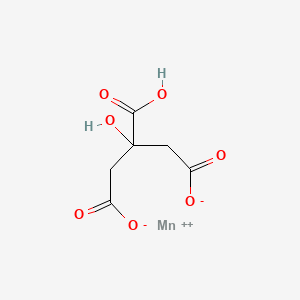
![2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1611307.png)


